N-piperidin-1-yl-methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-piperidin-1-ylmethanesulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 |

InChI Key |

XFNZLWPRVFVAEW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NN1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N-piperidin-1-yl-methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-piperidin-1-yl-methanesulfonamide, also known as 1-(methylsulfonyl)piperidine, is a sulfonamide derivative of the ubiquitous piperidine heterocyclic scaffold. The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The incorporation of the methanesulfonyl group at the 1-position of the piperidine ring significantly modifies its electronic and steric properties, offering a unique chemical entity for exploration in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N-piperidin-1-yl-methanesulfonamide, along with a discussion of the known biological activities of related piperidine-sulfonamide compounds and protocols for their evaluation.

Chemical Structure and Properties

N-piperidin-1-yl-methanesulfonamide is characterized by a central piperidine ring where the nitrogen atom is directly bonded to a methanesulfonyl group. This structural arrangement imparts specific chemical and physical properties to the molecule.

Chemical Structure:

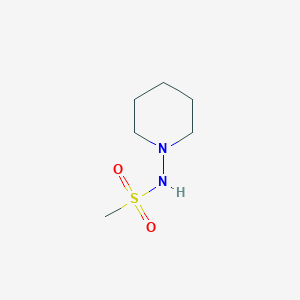

Figure 1: Chemical structure of N-piperidin-1-yl-methanesulfonamide.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3989-48-8 | [3] |

| Molecular Formula | C₆H₁₃NO₂S | [3] |

| Molecular Weight | 163.24 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Characterization

The synthesis of N-piperidin-1-yl-methanesulfonamide is typically achieved through the reaction of piperidine with methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from secondary amines.

General Synthesis Workflow

The synthesis involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 2: General workflow for the synthesis of N-piperidin-1-yl-methanesulfonamide.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of a similar compound, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, and can be optimized for the synthesis of N-piperidin-1-yl-methanesulfonamide.[4]

Materials:

-

Piperidine

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve piperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.0 eq) to the cooled solution with stirring.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-piperidin-1-yl-methanesulfonamide.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules.[7]

1H NMR:

-

A singlet corresponding to the methyl protons of the sulfonyl group is expected around 2.8-3.0 ppm.

-

A multiplet for the four protons on the carbons adjacent to the nitrogen (positions 2 and 6 of the piperidine ring) is expected around 3.2-3.4 ppm.

-

Multiplets for the remaining six protons of the piperidine ring (positions 3, 4, and 5) are expected in the range of 1.5-1.8 ppm.

13C NMR:

-

A signal for the methyl carbon of the sulfonyl group is expected around 35-40 ppm.

-

A signal for the carbons adjacent to the nitrogen (C2 and C6) is expected around 45-50 ppm.

-

Signals for the other piperidine carbons (C3, C4, and C5) are expected in the range of 20-30 ppm.

Experimental Protocol: NMR Analysis [7]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra using appropriate NMR software.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For N-piperidin-1-yl-methanesulfonamide, characteristic absorption bands are expected for the sulfonyl group.

-

S=O Asymmetric Stretch: ~1320-1350 cm⁻¹

-

S=O Symmetric Stretch: ~1140-1160 cm⁻¹

-

C-H Stretches (Aliphatic): ~2850-2950 cm⁻¹

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-piperidin-1-yl-methanesulfonamide, the molecular ion peak [M]⁺ would be expected at m/z = 163. A common fragmentation pattern would involve the loss of the methylsulfonyl group or cleavage of the piperidine ring.

Biological Activity and Potential Applications

While specific biological data for N-piperidin-1-yl-methanesulfonamide is limited in the public domain, the broader class of piperidine-containing sulfonamides has been extensively studied and shown to exhibit a wide range of pharmacological activities.[8][9][10]

Known Activities of Related Compounds

-

Antimicrobial Activity: Many sulfonamide derivatives are known for their antibacterial properties. Novel thiazolidinones containing a 1-(methylsulfonyl)piperidine moiety have demonstrated good antimicrobial activity.[11]

-

Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors. Piperidine-sulfonamide derivatives have been investigated as inhibitors of various enzymes.

-

Anticancer Activity: The piperidine scaffold is a key component in numerous anticancer agents.[12][13] The introduction of a sulfonamide group can modulate the biological activity and pharmacokinetic properties of these compounds.

-

Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs.[2]

The methylsulfonyl group is a bioisostere for other functional groups and is often incorporated into drug candidates to improve their metabolic stability and solubility.

Potential Signaling Pathways for Investigation

Given the diverse activities of piperidine derivatives, several signaling pathways could be relevant for investigating the biological effects of N-piperidin-1-yl-methanesulfonamide.

Figure 3: Potential signaling pathways and molecular targets for N-piperidin-1-yl-methanesulfonamide.

Experimental Protocols for Biological Evaluation

3.3.1. Antimicrobial Activity Assay (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial dilution of N-piperidin-1-yl-methanesulfonamide in the broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.3.2. Cell Viability Assay (MTT Assay) [13]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-piperidin-1-yl-methanesulfonamide for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Safety and Handling

Potential Hazards:

-

Piperidine: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[14][15]

-

Sulfonamides: May cause skin and eye irritation. Some individuals may have allergic reactions to sulfonamides.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

N-piperidin-1-yl-methanesulfonamide represents a simple yet intriguing molecule at the intersection of two important pharmacophores. Its synthesis is straightforward, and its structure provides a solid foundation for further chemical modifications to explore structure-activity relationships. While specific biological data for this compound is sparse, the well-documented activities of related piperidine-sulfonamide derivatives suggest that it holds potential for investigation in various therapeutic areas, including oncology, infectious diseases, and neuroscience. This guide provides the foundational information necessary for researchers to synthesize, characterize, and begin to explore the biological potential of this and related compounds.

References

- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.

- Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.

- ChemScene. (2024). Safety Data Sheet: 4-((Methylsulfonyl)methyl)piperidine hydrochloride.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). Molecules, 28(7), 3209.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(3), M1879.

- A Comparative Guide to the Bioactivity of 1-Piperideine and its Analogues. (2025). BenchChem.

- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.

- Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock.

- 1-(methylsulfonyl)piperidine 3989-48-8 wiki. (n.d.). Guidechem.

- 4-Amino-1-(methylsulfonyl)piperidine. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2).

- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi

- PENTA s.r.o. (2024).

- Central Drug House (P) Ltd. (n.d.).

- Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. (2025). BenchChem.

- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). Molecules, 26(14), 4299.

- SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2014). Asian Journal of Chemistry, 26(1), 183-188.

- Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Royal Society of Chemistry.

- Piperidine(110-89-4) 1 H NMR. (n.d.). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. nwmedj.org [nwmedj.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. namiki-s.co.jp [namiki-s.co.jp]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Identification of N-piperidin-4-yl-methanesulfonamide (CAS: 70724-72-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of N-piperidin-4-yl-methanesulfonamide, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document outlines the fundamental principles and practical methodologies for ensuring the identity, purity, and quality of this compound.

Core Identification and Properties

N-piperidin-4-yl-methanesulfonamide is a piperidine derivative containing a sulfonamide functional group. Its unique structural features make it a valuable synthon in the development of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 70724-72-0 | [1] |

| Molecular Formula | C6H14N2O2S | [1] |

| Molecular Weight | 178.26 g/mol | [1] |

| Synonyms | N-(4-piperidinyl)methanesulfonamide | [1] |

| Physical Form | Solid |

Chemical Structure:

Caption: Chemical structure of N-piperidin-4-yl-methanesulfonamide.

Synthesis Pathway

A common and efficient route to N-piperidin-4-yl-methanesulfonamide involves the reductive amination of a protected piperidin-4-one, followed by sulfonylation and deprotection. This multi-step synthesis ensures high purity and yield of the final product.

Caption: A representative synthetic pathway for N-piperidin-4-yl-methanesulfonamide.

Experimental Protocol: A Representative Synthesis

-

Reductive Amination: To a solution of N-Boc-4-piperidone in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 4-aminopiperidine-1-carboxylate.

-

Sulfonylation: Dissolve the crude amine in dichloromethane and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete.

-

Final Isolation: Remove the solvent under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free base, N-piperidin-4-yl-methanesulfonamide.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of N-piperidin-4-yl-methanesulfonamide.

Spectroscopic Identification

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For N-piperidin-4-yl-methanesulfonamide, both ¹H and ¹³C NMR are crucial.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methanesulfonyl methyl protons, and the amine protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Representative Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra using appropriate software to obtain chemical shifts (ppm), integration values, and coupling constants (Hz).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-piperidin-4-yl-methanesulfonamide is expected to show characteristic absorption bands for the N-H, S=O, and C-N bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| S=O stretch (sulfonamide) | 1320 - 1360 (asymmetric) and 1140 - 1180 (symmetric) |

| C-N stretch | 1000 - 1250 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electrospray ionization (ESI) is a suitable method for this molecule.

Representative Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.08.[2]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. For N-piperidin-4-yl-methanesulfonamide, a reversed-phase HPLC method with a suitable detector is recommended. Since this compound lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or pre-column derivatization may be necessary for sensitive detection.[3]

Caption: A typical workflow for the purity analysis of N-piperidin-4-yl-methanesulfonamide by HPLC.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA)[3] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or HFBA[3] |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C[3] |

| Detector | Charged Aerosol Detector (CAD) or UV (e.g., 210 nm) if derivatized |

Conclusion

The robust identification and characterization of N-piperidin-4-yl-methanesulfonamide are paramount for its application in research and drug development. The methodologies outlined in this guide, from synthesis to comprehensive analytical testing, provide a framework for ensuring the quality and integrity of this important chemical entity. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure and purity of N-piperidin-4-yl-methanesulfonamide, enabling its successful use in the synthesis of novel compounds with therapeutic potential.

References

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.

- ChemScene. (n.d.). N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride.

- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- MilliporeSigma. (n.d.). N-Piperidin-4-yl-methanesulfonamide.

- ChemScene. (n.d.). N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

- ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- PubChem. (n.d.). N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide.

- PubChemLite. (n.d.). N-(piperidin-4-yl)methanesulfonamide (C6H14N2O2S).

- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- PubChem. (n.d.). N-(piperidin-4-ylmethyl)methanesulfonamide.

- Sigma-Aldrich. (n.d.). n-piperidin-4-yl-methanesulfonamide AldrichCPR.

- AChemBlock. (2026). N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride 97%.

- PubChemLite. (n.d.). Methanesulfonamide, n-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride.

- Sigma-Aldrich. (n.d.). N-Piperidin-4-yl-methanesulfonamide.

- PMC. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.

- ChemScene. (n.d.). N-Ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

- Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.

- ResearchGate. (2019). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and....

Sources

Pharmacophore Analysis of Piperidine Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active agents.[1][2][3] This technical guide provides an in-depth exploration of pharmacophore analysis as a critical computational tool to decode and predict the biological activity of piperidine sulfonamide derivatives. We will dissect the principles of pharmacophore modeling, from ligand and structure-based approaches to model generation and rigorous validation. Through a detailed case study on carbonic anhydrase inhibitors, this guide offers field-proven insights and step-by-step protocols, designed to empower researchers, scientists, and drug development professionals to leverage this powerful technique for accelerated lead discovery and optimization.

The Piperidine Sulfonamide Scaffold: A Privileged Core in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in numerous clinically approved drugs.[3][4] Its synthetic tractability and ability to present substituents in a well-defined three-dimensional orientation make it an ideal building block for interacting with biological targets. When combined with the sulfonamide moiety (-SO₂NR₂), a potent hydrogen-bonding group and a key feature in many enzyme inhibitors, the resulting piperidine sulfonamide scaffold exhibits a remarkable breadth of biological activities.[1][2]

Derivatives of this core have been successfully developed as:

-

Enzyme Inhibitors: Targeting enzymes such as carbonic anhydrases, cholinesterases, and matrix metalloproteinases.[1][5][6]

-

Antibacterial and Antifungal Agents: Demonstrating efficacy against various pathogens, including those affecting plants.[2][7][8][9]

-

Anticancer and Anti-inflammatory Agents: Exhibiting cytotoxic activity against cancer cell lines and modulating inflammatory pathways.[2][5]

-

Central Nervous System (CNS) Agents: Acting on receptors like the serotonin 5-HT₇ receptor.[10][11]

This wide-ranging activity underscores the scaffold's versatility and highlights the need for robust computational methods to understand its complex structure-activity relationships (SAR).

Principles of Pharmacophore Modeling: A Methodological Primer

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex structure of a molecule into a simplified 3D representation of its essential interaction features.[7][12][13] First conceptualized by Paul Ehrlich, a pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target.[13]

Key pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable (PI/NI) centers

The primary goal is to develop a hypothesis—a 3D query—that can differentiate between active and inactive molecules, guiding virtual screening and rational drug design.[14][15]

Ligand-Based vs. Structure-Based Approaches

The strategy for generating a pharmacophore model depends on the available information about the biological target.[12][13]

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the target protein is unknown.[13][16][17] The model is derived by superimposing a set of known active ligands and identifying the common chemical features that are essential for their activity.[18] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.[18]

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), a pharmacophore can be generated by directly mapping the key interaction points within the active site.[12][15][19] This method provides a highly accurate representation of the molecular recognition requirements of the target.

The General Workflow: A Self-Validating System

A robust pharmacophore modeling study is an iterative and self-validating process designed to build confidence in the model's predictive power.[17][20] The workflow ensures that the final model is not a result of chance but a statistically significant representation of the SAR.

Caption: General workflow for pharmacophore modeling and application.

Case Study: Pharmacophore Model for Piperidine Sulfonamides as Carbonic Anhydrase II Inhibitors

To illustrate the practical application of this methodology, we will focus on piperidine sulfonamides as inhibitors of human Carbonic Anhydrase II (hCA II), a well-studied enzyme implicated in diseases like glaucoma and epilepsy.[21] The sulfonamide group is a classic zinc-binding group for this enzyme class, making it an excellent case study.[6]

Objective

The goal is to derive a 3D ligand-based pharmacophore model that defines the key structural requirements for hCA II inhibition by piperidine sulfonamide derivatives and to use this model to understand their SAR.

Detailed Methodology: A Step-by-Step Protocol

Step 1: Dataset Preparation [15][20]

-

Training Set Selection: A set of 20-30 piperidine sulfonamide derivatives with a wide range of reported hCA II inhibitory activities (IC₅₀ values) are compiled from the literature.[22][23] The set must include highly active, moderately active, and inactive compounds to ensure the model can effectively discriminate.

-

Test Set Selection: An external set of 10-15 compounds, not used in model generation, is set aside for validation. This set should also have diverse structures and activities.

-

Structural Preparation: The 2D structures of all compounds are drawn and converted to 3D structures. Energy minimization is performed to obtain low-energy conformations.

Step 2: Conformational Analysis [15][24]

-

For each molecule in the training set, a diverse set of low-energy conformers is generated. This is a critical step because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution.

-

Causality: Failing to generate a representative set of conformers can lead to the failure of the entire study, as the true bioactive conformation might be missed.

Step 3: Pharmacophore Model Generation (Ligand-Based) [25]

-

Using software like Discovery Studio, MOE, or LigandScout, the conformers of the most active compounds are aligned, and common chemical features are identified.[18]

-

The algorithm generates a series of pharmacophore hypotheses, each consisting of a unique combination of features (e.g., two HBAs, one HY, one AR).

-

These hypotheses are scored based on how well they map to the active compounds while simultaneously avoiding mapping to the inactive ones.

Step 4: Model Validation [14][24] This is the most crucial phase to establish trustworthiness. A model is only useful if it has predictive power.[24]

-

Cost Analysis: The generated models are evaluated based on cost values (Fixed Cost, Null Cost). A high-cost difference indicates a model that is statistically significant and not generated by chance.[19]

-

Test Set Validation: The top-ranked hypotheses are used to screen the external test set. A good model will correctly predict the activity of the majority of these compounds, classifying actives as high-fitting and inactives as low-fitting.[19]

-

Fischer's Randomization Test: The statistical relevance of the model is checked by scrambling the activities of the training set compounds and regenerating models. If the original model has a significantly better score than the scrambled ones, it confirms its robustness.[19]

-

Goodness of Hit (GH) Score: A database containing the active compounds and a large number of decoy (assumed inactive) molecules is screened. The GH score (ranging from 0 to 1) evaluates the model's ability to enrich the active compounds in the top-ranked screening hits. A score > 0.7 indicates a very good model.[26]

Results & Discussion: A Validated Pharmacophore Model

Following the protocol, a top-scoring pharmacophore hypothesis, named Hypo-1 , is selected.

Table 1: Validation Statistics for the Selected Pharmacophore Model (Hypo-1)

| Parameter | Value | Interpretation |

| Correlation (r) | 0.92 | Excellent correlation between estimated and actual activity. |

| Cost Difference | 65.8 bits | Significant difference; the model is not due to chance. |

| Test Set Correlation | 0.85 | High predictive power on an external dataset. |

| GH Score | 0.78 | Excellent ability to distinguish actives from decoys. |

Hypo-1 consists of four key features:

-

One Hydrogen Bond Acceptor (HBA)

-

One Aromatic Ring (AR)

-

Two Hydrophobic (HY) features

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. " Synthesis and Structure-Activity Relationships of ß- and a-Piperidine" by Daniel Becker, Clara I. Villamil et al. [ecommons.luc.edu]

- 6. Synthesis of sulfonamide, amide and amine hybrid pharmacophore, an entry of new class of carbonic anhydrase II inhibitors and evaluation of chemo-informatics and binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GIL [genomatics.net]

- 16. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 17. imtm.cz [imtm.cz]

- 18. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. iris.unica.it [iris.unica.it]

- 23. flore.unifi.it [flore.unifi.it]

- 24. fiveable.me [fiveable.me]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Structural Profiling and Biological Activity of N-piperidin-1-yl-methanesulfonamide (NPMS): A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary

In modern medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. N-piperidin-1-yl-methanesulfonamide (NPMS) —a unique sulfonohydrazide architecture combining a saturated piperidine ring with a methanesulfonamide moiety—represents a highly versatile pharmacophore.

Rather than acting as a monolithic drug, the NPMS scaffold serves as a modular template. It bridges two distinct chemical spaces: the lipophilic, sterically tunable basicity of the piperidine ring, and the potent hydrogen-bonding, bioisosteric properties of the methanesulfonamide group. This whitepaper dissects the physicochemical rationale behind NPMS, explores its core biological targets (specifically Carbonic Anhydrase and Cyclooxygenase-2), and provides self-validating experimental workflows for characterizing its biological activity.

Physicochemical & Structural Rationale

The biological efficacy of NPMS is dictated by the synergistic properties of its two primary substructures:

-

The Methanesulfonamide Group (-SO₂NH-) : This moiety is a critical pharmacophore widely recognized for its ability to act as both a hydrogen bond donor and acceptor[1]. Unlike the highly acidic trifluoromethyl group, methanesulfonamide offers a balanced pKa, allowing it to serve as a bioisostere for carboxylic acids and phenols while maintaining excellent metabolic stability.

-

The Piperidine Core : As a saturated six-membered nitrogen heterocycle, piperidine imparts necessary lipophilicity and structural rigidity. When directly linked to the sulfonamide nitrogen (forming a sulfonohydrazide), it creates a unique dihedral angle that projects substituents into deep hydrophobic binding pockets.

Quantitative Data: Physicochemical Profiling

Summarizing the baseline metrics of the NPMS core allows us to predict its behavior in physiological environments.

| Property | Estimated Value | Pharmacological Rationale |

| Molecular Weight | ~178.25 g/mol | Highly ligand-efficient (LE); provides ample "molecular real estate" for further functionalization without violating Lipinski’s Rule of 5. |

| LogP (Partition) | 0.8 - 1.5 | Optimal lipophilicity for oral bioavailability, ensuring a balance between aqueous solubility and membrane permeability. |

| pKa (Sulfonamide) | ~9.5 - 10.5 | Remains predominantly neutral at physiological pH (7.4), aiding in passive cellular diffusion before target engagement. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Essential for anchoring the molecule to target active site residues (e.g., catalytic Zinc or Histidine residues). |

Core Biological Targets & Mechanistic Pathways

The NPMS scaffold exhibits polypharmacological potential, primarily modulating enzyme systems where hydrogen bonding and steric bulk are critical for inhibition.

A. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide and its derivatives are the quintessential zinc-binding motifs in Carbonic Anhydrase inhibitors[2]. In the active site of tumor-associated isoforms (such as hCA IX and XII), the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for CO₂ hydration. The bulky piperidine ring occupies the hydrophobic half of the active site cleft, providing isoform selectivity[3].

B. Cyclooxygenase-2 (COX-2) Selectivity

Methanesulfonamides are frequently utilized as bioisosteric replacements for the methylsulfonyl (MeSO₂) pharmacophore found in traditional coxibs (e.g., rofecoxib)[4]. The replacement with a methanesulfonamido moiety alters the selectivity index between COX-1 and COX-2. The sulfonamide group forms critical hydrogen bonds with Arg513 and His90 in the COX-2 side pocket, while the piperidine ring provides the necessary steric bulk to prevent binding in the narrower COX-1 active site.

Caption: Logical mapping of NPMS pharmacophores to primary biological targets.

Caption: Inhibition of the COX-2 inflammatory signaling pathway by NPMS.

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness in assay data, experimental design must account for the specific kinetic properties of the target enzymes. Below are the definitive, step-by-step methodologies for validating NPMS derivatives.

Protocol 1: Stopped-Flow CO₂ Hydrase Assay (For CA Inhibition)

Causality Rationale: Carbonic anhydrase possesses an exceptionally high turnover rate (

-

Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.

-

Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the NPMS derivative (0.1 nM to 10 µM) for exactly 15 minutes at 20°C. Crucial step: 15 minutes ensures thermodynamic equilibrium of the Zn²⁺-sulfonamide coordination complex.

-

Substrate Preparation: Saturate a separate buffer solution with pure CO₂ gas at 20°C to achieve a known concentration (approx. 15 mM).

-

Rapid Mixing: Load the enzyme-inhibitor complex into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow instrument. Trigger pneumatic mixing (dead time < 2 ms).

-

Detection & Analysis: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) as the pH drops due to H⁺ generation.

-

Validation: Calculate the inhibition constant (

) using the Cheng-Prusoff equation. The system self-validates if the uninhibited control yields a linear initial rate for at least 50 ms.

Caption: Step-by-step workflow for the stopped-flow CO2 hydrase assay.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay

Causality Rationale: To prove that the methanesulfonamide moiety drives COX-2 selectivity over COX-1, the assay must measure the peroxidase activity of the enzymes (which is coupled to cyclooxygenase activity) using a colorimetric electron donor (TMPD).

-

Assay Buffer: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity).

-

Enzyme Priming: Aliquot human recombinant COX-1 and COX-2 into separate wells. Add the NPMS inhibitor and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Add a master mix containing Arachidonic Acid (100 µM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, 170 µM).

-

Kinetic Read: Immediately read the microplate at 590 nm for 5 minutes. The oxidation of TMPD correlates directly with the reduction of PGH₂.

-

Validation: Calculate the Selectivity Index (SI =

). The assay is validated if the reference compound (Celecoxib) yields an SI > 30.

Comparative Efficacy Data

The structural tuning of the NPMS scaffold yields distinct pharmacological profiles. The table below summarizes comparative inhibition data for various functionalized analogs based on literature precedents for related methanesulfonamide and piperidine derivatives.

| Compound Class / Modification | Primary Target | Selectivity / Pharmacological Profile | |

| NPMS-Rofecoxib Analog | COX-2 | 45 - 120 nM | High COX-2 selectivity; reduced COX-1 inhibition ( |

| NPMS-Benzhydryl Analog | hCA I | 45.8 - 659.6 nM | Moderate to weak off-target inhibition; serves as a baseline for structural optimization[2]. |

| NPMS-Levoglucosenone Analog | hCA IX | 35.9 nM | Strong selectivity for tumor-associated CA isoforms over cytosolic variants[3]. |

Conclusion & Future Perspectives

The N-piperidin-1-yl-methanesulfonamide (NPMS) scaffold is a masterclass in bioisosteric design. By combining the basic, space-filling properties of piperidine with the hydrogen-bonding network of a methanesulfonamide, researchers can systematically tune molecules away from off-targets (like COX-1 or cytosolic CA II) and toward disease-specific isoforms (like COX-2 or tumor-associated CA IX). Future drug development efforts should focus on leveraging the sulfonohydrazide N-N bond to explore novel conformational spaces in kinase hinge-binding regions.

References

-

[2] Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

[4] Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. PubMed / NIH. Available at: [Link]

-

[3] Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors - PMC. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-piperidin-1-yl-methanesulfonamide Synthesis Pathways: A Comprehensive Technical Guide

Executive Summary

N-piperidin-1-yl-methanesulfonamide is a critical structural motif in medicinal chemistry, combining the conformational flexibility of the piperidine ring with the hydrogen-bonding capacity and metabolic stability of a sulfonamide group. Compounds bearing the piperidine nucleus and sulfonamide linkages are extensively utilized as pharmacophores for enzyme inhibition, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1], as well as in the development of G-protein-coupled receptor (GPCR) ligands[2]. This whitepaper details the definitive synthesis pathways, mechanistic causality, and validated protocols for generating N-piperidin-1-yl-methanesulfonamide.

Mechanistic Pathway & Retrosynthetic Analysis

The formation of the N-S bond in N-piperidin-1-yl-methanesulfonamide is classically achieved via the nucleophilic attack of the exocyclic nitrogen of 1-aminopiperidine onto the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

Causality of Reagent Selection:

-

Nucleophile (1-Aminopiperidine): The primary amine group attached to the piperidine nitrogen is highly nucleophilic due to the alpha-effect (adjacent nitrogen lone pairs repelling each other, raising the HOMO energy).

-

Electrophile (Methanesulfonyl Chloride): MsCl provides a highly electrophilic sulfonyl center. The chloride ion acts as an excellent leaving group.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base (e.g., Triethylamine, DIPEA, or aqueous Na₂CO₃) is mandatory to neutralize the HCl, preventing the protonation of 1-aminopiperidine, which would otherwise render it non-nucleophilic and stall the reaction[3].

Reaction mechanism of N-piperidin-1-yl-methanesulfonamide synthesis via direct sulfonylation.

Comparative Reaction Conditions

The synthesis can be executed under two primary paradigms: Anhydrous Conditions (using organic bases) and Aqueous Biphasic Conditions (Schotten-Baumann-type, using inorganic bases). The choice dictates the impurity profile and downstream purification requirements.

| Parameter | Anhydrous Protocol (DCM/TEA) | Aqueous Biphasic Protocol (Water/Na₂CO₃) |

| Solvent | Dichloromethane (DCM)[3] | Water / Aqueous Media[4] |

| Base | Triethylamine (TEA) or DIPEA | Sodium Carbonate (Na₂CO₃)[5] |

| Temperature | 0 °C to Room Temperature | 0–5 °C with dynamic pH control |

| Reaction Time | 2 - 8 hours | 1 - 2 hours |

| Advantage | High solubility for organic intermediates | Green chemistry, easy removal of salts |

| Disadvantage | Requires dry solvents, TEA-HCl removal | Potential hydrolysis of MsCl if not controlled |

Validated Experimental Protocols

Protocol A: Anhydrous Synthesis via Triethylamine/DCM

This method is preferred for moisture-sensitive downstream applications and ensures high conversion rates[3].

Step 1: System Preparation

-

Action: In a flame-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M concentration). Add triethylamine (TEA, 1.2 eq).

-

Causality: An inert atmosphere prevents premature hydrolysis of the highly reactive methanesulfonyl chloride. TEA is added in slight excess to ensure complete neutralization of the evolving HCl, acting as an acid scavenger.

Step 2: Electrophile Addition

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a syringe over 15 minutes[6].

-

Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, suppressing the formation of bis-sulfonylated side products.

Step 3: Reaction Propagation

-

Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 8 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.

-

Causality: Warming to room temperature provides the activation energy necessary to drive the reaction to completion after the initial exothermic phase is safely controlled.

Step 4: Quenching and Workup

-

Action: Quench the reaction with distilled water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

-

Causality: This self-validating workup isolates the neutral sulfonamide product in the organic phase while partitioning ionic byproducts (TEA-HCl) into the aqueous phase.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Step-by-step experimental workflow for the anhydrous synthesis protocol.

Protocol B: Dynamic pH Control (Aqueous Media)

Adapted from green chemistry approaches for sulfonamide synthesis, this protocol utilizes water as the primary solvent[4].

-

Step 1: Suspend 1-aminopiperidine (1.0 eq) in distilled water.

-

Step 2: Cool the suspension to 0–5 °C. Maintain the pH of the solution at strictly 9.0 to 10.0 by adding a basic aqueous solution of 10% Na₂CO₃[5].

-

Step 3: Add methanesulfonyl chloride (1.05 eq) slowly over 10-15 minutes.

-

Causality: Dynamic pH control ensures that the amine remains unprotonated (active nucleophile) while minimizing the base-catalyzed hydrolysis of the sulfonyl chloride.

-

-

Step 4: Stir the mixture as it warms to room temperature. The product typically precipitates out of the aqueous solution as a solid.

-

Step 5: Filter the solid, wash with cold distilled water, and dry under vacuum to afford the pure N-piperidin-1-yl-methanesulfonamide[1].

Advanced Methodologies: SO₂ Surrogates

While direct sulfonylation is the industry standard for methanesulfonamides, recent advancements in aminosulfonylation utilize bench-stable SO₂ surrogates like potassium metabisulfite (K₂S₂O₅) or DABSO. These palladium-catalyzed one-pot, two-step syntheses allow for the insertion of SO₂ between an aryl/alkyl halide and an amine (such as 1-aminopiperidine)[7]. Though more complex, this pathway is highly valuable when the corresponding sulfonyl chloride is unstable or commercially unavailable.

References

- Thiophene compounds. US Patent US20080090810A1. Google Patents.

- Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry.

- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications.

- Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum.

- Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. WHO.

Sources

- 1. sciforum.net [sciforum.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20080090810A1 - Thiophene compounds - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

The Synthetic Chemist's Guide to N-Linked Sulfonamides: A Deep Dive into Reactivity and Application

Abstract

N-linked sulfonamides, a cornerstone functional group in modern organic chemistry, have demonstrated remarkable versatility, transitioning from their initial role as revolutionary antimicrobial agents to indispensable tools in synthetic strategy and drug discovery.[1][2] This in-depth technical guide provides a comprehensive exploration of the reactivity profile of N-linked sulfonamides for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their synthesis, their diverse reactions including N-alkylation, N-arylation, and strategic cleavage, and their critical applications as robust protecting groups and privileged pharmacophores. This guide emphasizes the causality behind experimental choices, offering field-proven insights to empower chemists in leveraging the full potential of this remarkable functional group.

The Enduring Significance of the Sulfonamide Moiety

First introduced to the world of medicine as "sulfa drugs," sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[1][2] Their journey, however, did not end there. The sulfonamide group has since been integrated into a vast array of therapeutic agents targeting a wide spectrum of diseases, including viral infections, cancer, inflammation, and cardiovascular disorders.[3][4] This therapeutic ubiquity is a direct consequence of the sulfonamide's unique electronic properties and its ability to act as a versatile scaffold in drug design.[3] In the realm of synthetic organic chemistry, N-linked sulfonamides are highly valued as building blocks and as exceptionally stable protecting groups for amines, capable of withstanding a broad range of reaction conditions.[5][6]

Synthesis of N-Linked Sulfonamides: The Foundation

Diagram: General Synthesis of N-Linked Sulfonamides

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme.de [thieme.de]

Predictive Safety, Toxicity Hazards, and Handling Protocols for N-piperidin-1-yl-methanesulfonamide: A Technical Whitepaper

Executive Summary

In modern drug development and chemical synthesis, the safety evaluation of novel or specialized intermediates is a critical bottleneck. N-piperidin-1-yl-methanesulfonamide is a unique structural entity that combines a saturated piperidine ring, an N-N (hydrazine-lineage) bond, and a methanesulfonamide moiety. As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) of this molecule not as a static compliance document, but as a predictive model of its biological and environmental reactivity.

This whitepaper synthesizes structural alerts, mechanistic toxicology, and self-validating experimental workflows to establish a rigorous safety and hazard profile for N-piperidin-1-yl-methanesulfonamide.

Predictive Physicochemical Profiling & GHS Classification

Because empirical in vivo data for highly specific novel sulfonamides can be sparse, we must extrapolate quantitative toxicity metrics from its constituent functional groups. The 1-aminopiperidine moiety is a known corrosive and flammable agent, while the methanesulfonamide group is a recognized skin, eye, and respiratory irritant () [1].

When combined into the larger N-piperidin-1-yl-methanesulfonamide molecule, the vapor pressure drops significantly, mitigating the flammability hazard of the piperidine precursor, but the systemic toxicity risks (hepatotoxicity and mutagenicity) increase due to the molecular weight and lipophilicity.

Table 1: Predictive GHS Classification and Quantitative Toxicity Metrics

| Hazard Parameter | Predictive Metric / Category | Causality & Structural Rationale |

| Acute Oral Toxicity (LD50, Rat) | ~500 - 800 mg/kg (Category 4) | Interpolated from the acute oral toxicity of 1-aminopiperidine and sulfonamide derivatives. |

| Skin Corrosion/Irritation | Category 2 (H315) | The sulfonamide group acts as a moderate-to-severe dermal irritant upon prolonged exposure. |

| Serious Eye Damage | Category 2A (H319) | Direct contact causes severe localized osmotic stress and pH-driven irritation. |

| Specific Target Organ Toxicity (STOT) | Category 3 (H335) & Category 2 (H373) | Chronic exposure risks hepatic and renal damage due to reactive metabolite clearance. |

| Mutagenicity (Ames) | Suspected Pro-mutagen | The N-N bond is a structural alert for hydrazine-like DNA adduction post-metabolism. |

Mechanistic Toxicology: The "Why" Behind the Hazards

To design effective safety protocols, we must understand the causality of the compound's toxicity. N-piperidin-1-yl-methanesulfonamide presents a dual-threat bioactivation profile driven by hepatic Cytochrome P450 (CYP450) enzymes.

The Sulfonamide Liability (Hypersensitivity & SJS)

Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IDRs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). This toxicity is pioneered by CYP2C9-mediated oxidation of the sulfonamide nitrogen to a hydroxylamine intermediate. This intermediate spontaneously oxidizes into a highly reactive nitroso species, which covalently binds to cellular proteins, triggering a cytotoxic T-cell immune response () [2].

The Hydrazine-Lineage Liability (Hepatotoxicity & Oxidative Stress)

The N-N bond connecting the piperidine ring to the sulfonamide group is a classic structural alert. Hydrazine derivatives undergo CYP-mediated cleavage and oxidation to generate free radicals and reactive oxygen species (ROS). This leads to severe oxidative stress, rapid depletion of intracellular reduced glutathione (GSH), and subsequent mitochondrial collapse and hepatocyte necrosis () [3].

Dual-pathway bioactivation of N-piperidin-1-yl-methanesulfonamide.

Self-Validating Experimental Workflows for Hazard Assessment

To empirically validate the predicted SDS hazards, we employ self-validating in vitro systems. A self-validating protocol includes internal controls (positive/negative) that prove the assay's mechanistic integrity regardless of the test compound's final result.

Protocol 1: In Vitro Reactive Metabolite Trapping (Hepatotoxicity Risk)

Causality: We utilize Human Liver Microsomes (HLMs) to simulate hepatic metabolism. By introducing exogenous Glutathione (GSH), we create a nucleophilic "trap" for electrophilic nitroso or radical intermediates. The detection of GSH-adducts via LC-MS/MS confirms the bioactivation hazard ()[4].

-

Preparation: Prepare a 10 mM stock solution of N-piperidin-1-yl-methanesulfonamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent CYP450 inhibition.

-

Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

-

Self-Validation Control: Run a parallel positive control using Sulfamethoxazole (known to form hydroxylamine/nitroso adducts) to validate HLM activity.

-

Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH conjugates).

Protocol 2: Ames Bacterial Reverse Mutation Assay (OECD 471)

Causality: Because hydrazine derivatives are often pro-mutagens that require enzymatic activation to damage DNA, testing the compound directly on bacteria will yield false negatives. We must use rat liver S9 fraction to simulate mammalian bioactivation.

-

Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

-

S9 Activation: Prepare the S9 mix containing rat liver extract and NADPH-generating cofactors.

-

Exposure: Mix 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or buffer for the non-activated control), and the test compound (doses ranging from 1.5 to 5000 µ g/plate ).

-

Plating: Combine with 2 mL of top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colonies (≥2-fold over vehicle control) in the S9-activated plates confirms pro-mutagenic hazards.

Safety Data Sheet (SDS) Core Handling Directives

Based on the structural alerts and mechanistic profiling, the following handling protocols must be strictly adhered to in laboratory and manufacturing settings:

-

Engineering Controls: Handle exclusively within a certified Class II Type B2 biological safety cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile (minimum 0.11 mm thickness) is required. Hydrazine derivatives can permeate standard latex.

-

Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).

-

Respirator: If aerosolization is possible, use an N95 or P100 particulate respirator.

-

-

Spill Management: Do NOT use combustible materials (e.g., paper towels) for initial cleanup, as sulfonamide/hydrazine mixtures can react with organic matter. Neutralize spills with a 5% sodium hypochlorite solution to oxidize the hydrazine bond, absorb with inert vermiculite, and dispose of as hazardous chemical waste.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16658, 1-Aminopiperidine." PubChem, [Link]

-

Reinhart, R., et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Journal of Inflammation Research, DovePress, 2022. [Link]

-

Tafazoli, S., et al. "Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model." Toxicology and Applied Pharmacology, vol. 229, no. 1, 2008, pp. 94-101. [Link]

-

Uetrecht, Jack, and Michel Naisbitt. "Idiosyncratic Adverse Drug Reactions: Current Concepts." Pharmacological Reviews, U.S. National Library of Medicine (PMC), 2013. [Link]

N-Piperidin-1-yl-methanesulfonamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the sulfonamide moiety and the piperidine ring within a single molecular entity presents a compelling and versatile scaffold for the development of novel therapeutic agents. N-piperidin-1-yl-methanesulfonamide, as a readily accessible building block, embodies this potential. This technical guide provides a comprehensive analysis of the synthesis, physicochemical properties, and extensive applications of the N-piperidin-1-yl-methanesulfonamide core in medicinal chemistry. We will explore its role in the design of agents targeting a wide array of diseases, including bacterial infections, cancer, and neurodegenerative disorders. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and future perspectives are presented to empower researchers in leveraging this privileged scaffold for next-generation drug discovery.

Introduction: The Power of a Privileged Partnership

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in clinically successful drugs, earning them the designation of "privileged structures." Both the sulfonamide functional group and the piperidine heterocycle independently hold this esteemed status. Their combination within the N-piperidin-1-yl-methanesulfonamide framework creates a synergistic building block with significant potential for crafting novel therapeutics.

The sulfonamide group, first introduced in the revolutionary sulfa drugs, is a versatile pharmacophore known for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] Its applications have expanded far beyond its initial antimicrobial use, now encompassing diuretics, anticonvulsants, anti-inflammatory agents, and targeted cancer therapies.[4][5]

The piperidine ring, a saturated six-membered heterocycle, is one of the most frequently encountered scaffolds in pharmaceuticals.[6][7] Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. Furthermore, the basic nitrogen atom of the piperidine ring can play a vital role in aqueous solubility and salt formation, key properties for drug formulation and bioavailability.[8]

This guide will delve into the specifics of N-piperidin-1-yl-methanesulfonamide as a building block, providing the necessary technical insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of N-piperidin-1-yl-methanesulfonamide is fundamental to its application as a medicinal chemistry building block.

| Property | Value | Source |

| Molecular Formula | C6H14N2O2S | |

| Molecular Weight | 178.25 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 | |

| SMILES | CS(=O)(=O)NC1CCNCC1 |

The structure features a flexible piperidine ring, which can adopt various chair and boat conformations, influencing how appended functional groups are presented to a biological target. The sulfonamide linkage provides a polar, hydrogen-bond donating and accepting group, crucial for molecular recognition.

Synthesis of the N-Piperidin-1-yl-methanesulfonamide Core and its Derivatives

The synthesis of the parent N-piperidin-1-yl-methanesulfonamide and its derivatives can be achieved through straightforward and well-established synthetic methodologies.

General Synthesis of N-substituted Methanesulfonamides

The most common approach involves the reaction of a primary or secondary amine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthetic scheme for N-piperidin-1-yl-methanesulfonamide.

Detailed Experimental Protocol: Synthesis of N-Piperidin-1-yl-methanesulfonamide

This protocol provides a representative procedure for the laboratory-scale synthesis.

Materials:

-

Piperidine

-

Methanesulfonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C (ice bath), add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-piperidin-1-yl-methanesulfonamide.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The N-piperidin-1-yl-methanesulfonamide core and its close analogs have been incorporated into a variety of biologically active molecules.

Antibacterial Agents

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[5] The piperidine ring can be functionalized to enhance potency and modulate pharmacokinetic properties. Novel sulfonamide derivatives containing a piperidine moiety have shown promising bactericidal activity against plant bacterial diseases.[9]

Anticancer Agents

Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation and are overexpressed in many tumors. Sulfonamides are the most prominent class of CA inhibitors.[10] The piperidine ring can be used to introduce additional functionalities that can interact with the enzyme surface, leading to potent and selective inhibitors. For instance, benzenesulfonamides incorporating a piperidine ring have been developed as potent inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII.[10]

AKR1C3 is implicated in the progression of prostate and breast cancers.[11] A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3, where the piperidinosulfonamide group was found to be critical for activity.[11]

Caption: Anticancer applications of the piperidine-sulfonamide scaffold.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[12] The combination with a sulfonamide group can lead to novel agents for treating neurodegenerative diseases and other CNS disorders. For example, certain sulfonamides bearing a piperidine nucleus have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase.[13]

Structure-Activity Relationship (SAR) Insights

The versatility of the N-piperidin-1-yl-methanesulfonamide scaffold allows for systematic modifications to explore SAR and optimize biological activity.

-

Substitution on the Piperidine Ring: The piperidine ring offers multiple points for substitution (positions 2, 3, and 4). Introducing various functional groups at these positions can significantly impact potency and selectivity by probing different regions of the target's binding site.

-

Modification of the Sulfonamide Group: While the methanesulfonyl group is a common starting point, replacing the methyl group with other alkyl or aryl substituents can modulate lipophilicity and electronic properties, influencing both pharmacodynamics and pharmacokinetics.

-

Nature of the Amine: While this guide focuses on the piperidine derivative, the general synthetic routes can be applied to other cyclic and acyclic amines, allowing for a broad exploration of chemical space.

Conclusion and Future Directions

N-piperidin-1-yl-methanesulfonamide represents a valuable and highly versatile building block in the medicinal chemist's toolbox. The straightforward synthesis, coupled with the proven track record of both the sulfonamide and piperidine moieties in successful drugs, makes this scaffold a low-risk, high-reward starting point for novel drug discovery programs.

Future research will likely focus on the exploration of this core in new therapeutic areas and the development of more complex derivatives through combinatorial chemistry and diversity-oriented synthesis. The continued investigation of the N-piperidin-1-yl-methanesulfonamide scaffold is poised to yield a new generation of innovative medicines to address unmet medical needs.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

Sulfonamide (medicine) - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). PMC. [Link]

-

Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). PMC. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026). ResearchGate. [Link]

-

Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI. [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). MDPI. [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). PubMed. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. scispace.com [scispace.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis of N-piperidin-1-yl-methanesulfonamide from piperidine

An Application Note and Protocol for the Synthesis of N-piperidin-1-yl-methanesulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of N-piperidin-1-yl-methanesulfonamide, a valuable building block in medicinal chemistry. The protocol details the N-sulfonylation of piperidine with methanesulfonyl chloride, a robust and efficient transformation. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer troubleshooting guidance. This application note is designed to equip researchers with the necessary information to perform this synthesis safely and effectively, ensuring high yield and purity of the target compound.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals across various therapeutic areas.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone for the design of novel therapeutic agents.[1] When combined with the sulfonamide functional group, another critical pharmacophore known for its diverse biological activities, the resulting molecules are of significant interest in drug development programs.[3][4]

N-piperidin-1-yl-methanesulfonamide is synthesized via the reaction of piperidine with methanesulfonyl chloride (MsCl). This reaction is a classic example of N-sulfonylation, a fundamental transformation in organic synthesis.[4] The protocol herein provides a reliable method for this synthesis, emphasizing safety, efficiency, and product purity.

Reaction Scheme and Mechanism